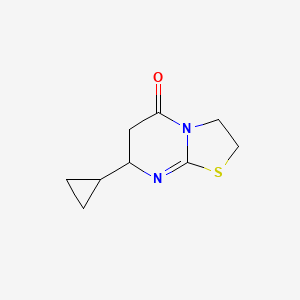
7-Cyclopropyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with cyclopropyl ketone under acidic conditions, followed by cyclization with a suitable reagent such as phosphorus oxychloride . Another approach involves the use of thiourea and cyclopropyl aldehyde in the presence of a base like sodium hydroxide, leading to the formation of the desired thiazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the scalability and sustainability of the production process .
化学反応の分析
Types of Reactions
7-Cyclopropyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
科学的研究の応用
7-Cyclopropyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one has been explored for various scientific research applications, including:
作用機序
The mechanism of action of 7-Cyclopropyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug development .
類似化合物との比較
Similar Compounds
Thiazolo[3,2-a]pyrimidine: Shares a similar core structure but may have different substituents, leading to variations in biological activity.
Furo[2,3-d]thiazolo[3,2-a]pyrimidine: Another related compound with a fused furan ring, exhibiting distinct chemical and biological properties.
Triazolo[4,3-a]pyrazine: A structurally related compound with a triazole ring, known for its medicinal chemistry applications.
Uniqueness
7-Cyclopropyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is unique due to its cyclopropyl substituent, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
39567-24-3 |
|---|---|
分子式 |
C9H12N2OS |
分子量 |
196.27 g/mol |
IUPAC名 |
7-cyclopropyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H12N2OS/c12-8-5-7(6-1-2-6)10-9-11(8)3-4-13-9/h6-7H,1-5H2 |
InChIキー |
KWSDHCVRIXUROV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2CC(=O)N3CCSC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


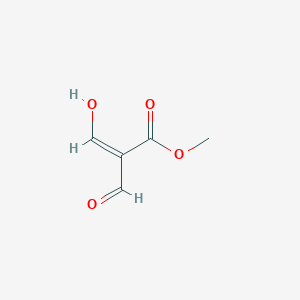
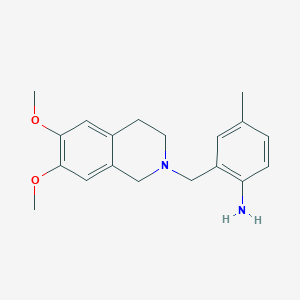
![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
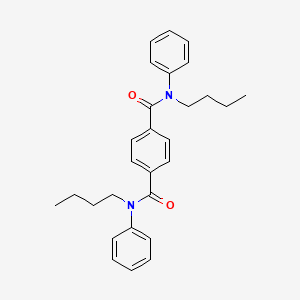

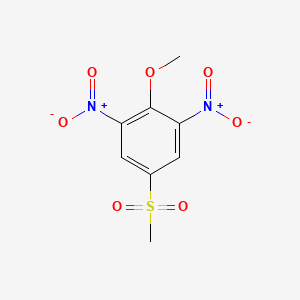
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
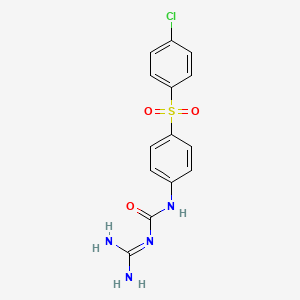
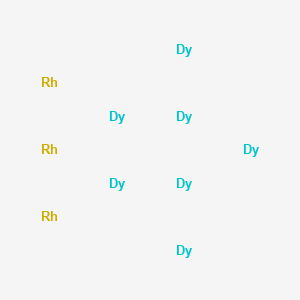
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
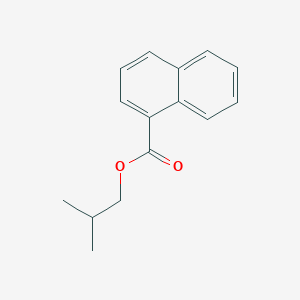
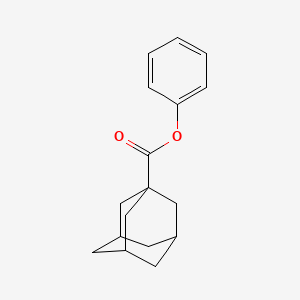

![N-[(Benzyloxy)carbonothioyl]glycine](/img/structure/B14677724.png)
